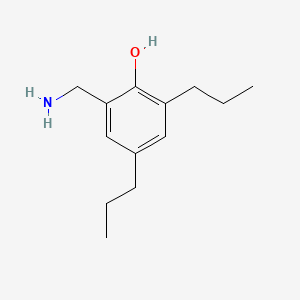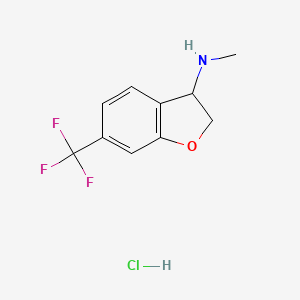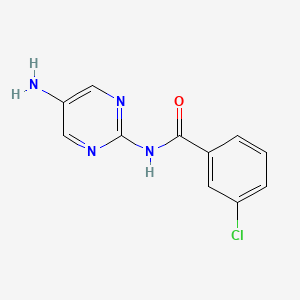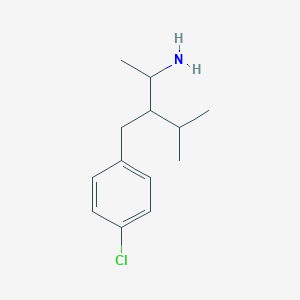![molecular formula C7H3Br2NOS B13885356 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused ring system combining thiophene and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one typically involves the bromination of thieno[3,2-c]pyridin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common in the literature.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Organic Electronics: The compound is used in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one depends on its specific application. In organic electronics, the compound acts as an electron acceptor or donor, facilitating charge transport in devices. In medicinal chemistry, its bioactivity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .
Comparación Con Compuestos Similares
Thieno[3,2-c]pyridin-4-one: Lacks the bromine substituents but shares the core fused ring structure.
2,3-Dichloro-5H-thieno[3,2-c]pyridin-4-one: Similar structure with chlorine atoms instead of bromine.
Thieno[3,2-d]pyrimidin-4-one: Another fused ring system with a pyrimidine ring instead of pyridine.
Uniqueness: 2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization.
Propiedades
Fórmula molecular |
C7H3Br2NOS |
|---|---|
Peso molecular |
308.98 g/mol |
Nombre IUPAC |
2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H3Br2NOS/c8-5-4-3(12-6(5)9)1-2-10-7(4)11/h1-2H,(H,10,11) |
Clave InChI |
YMKGJNXNTIZHFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C2=C1SC(=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)




![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)



![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)
